molecular formula C22H16BrNO4S B2765121 3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 2138149-77-4

3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid

Cat. No.: B2765121
CAS No.: 2138149-77-4
M. Wt: 470.34
InChI Key: NJSSZLDWCXECOA-UHFFFAOYSA-N
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Description

3-Bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-c]pyrrole core substituted with a bromine atom at position 3 and an Fmoc-protected carboxylic acid at position 2 (Figure 1). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its base-labile nature, enabling selective deprotection under mild conditions . This compound serves as a critical building block in medicinal chemistry and materials science, particularly for introducing bromine-mediated cross-coupling reactivity into complex scaffolds.

Properties

IUPAC Name

3-bromo-5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4S/c23-19-16-9-24(10-18(16)29-20(19)21(25)26)22(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17H,9-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSZLDWCXECOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)SC(=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the thieno[2,3-c]pyrrole core.

    Fmoc Protection: Attachment of the fluorenylmethoxycarbonyl group to protect the amino functionality.

    Carboxylation: Introduction of the carboxylic acid group.

Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), protecting groups (e.g., Fmoc chloride), and carboxylating agents (e.g., carbon dioxide under basic conditions).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the thieno[2,3-c]pyrrole core.

    Deprotection: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Deprotection: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted thieno[2,3-c]pyrrole derivative, while oxidation could produce a sulfone or sulfoxide derivative.

Scientific Research Applications

3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The Fmoc-protected amino group allows for the synthesis of peptides and other biologically active molecules.

    Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its ability to interact with biological targets.

Mechanism of Action

The mechanism by which 3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, the Fmoc group can be removed to reveal a free amino group, which can then interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Protecting Group Variants: Fmoc vs. Boc Derivatives

A structurally analogous compound, 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid (CAS: 1369351-45-0), replaces the Fmoc group with a tert-butoxycarbonyl (Boc) group. Key differences include:

  • Deprotection Conditions : Fmoc is removed using bases like piperidine, while Boc requires acidic conditions (e.g., trifluoroacetic acid) .
  • Molecular Weight : The Boc derivative has a molecular weight of 269.32 g/mol, significantly lower than the Fmoc-brominated compound (estimated >450 g/mol based on related structures) .
  • Applications : Boc derivatives are preferred in solution-phase synthesis, whereas Fmoc is standard in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .

Table 1: Comparison of Protecting Group Variants

Property Fmoc-Brominated Compound Boc Derivative (CAS: 1369351-45-0)
Protecting Group Fmoc Boc
Deprotection Reagent Piperidine Trifluoroacetic Acid
Molecular Weight (g/mol) >450 (estimated) 269.32
Key Application SPPS, Cross-Coupling Solution-Phase Synthesis

Substituent Variations: Bromine vs. Amino Groups

The compound 3-amino-5-(tert-butoxycarbonyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid (CAS: 2386270-93-3) replaces bromine with an amino group. This substitution alters reactivity:

  • Bromine : Facilitates Suzuki-Miyaura or Ullmann cross-coupling reactions, enabling aryl-aryl bond formation .
  • Amino Group: Participates in amide coupling or cyclization reactions, expanding access to nitrogen-rich heterocycles .

Core Structure Modifications: Thieno[2,3-c]pyrrole vs. Thieno[3,2-b]pyrrole

The positional isomer 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 927637-85-2) shifts the thiophene-pyrrole fusion from [2,3-c] to [3,2-b], altering electronic properties:

  • Electron Density : The [2,3-c] fusion directs electrophilic substitution to position 3, while [3,2-b] derivatives favor reactivity at position 5 .
  • Synthetic Utility: Thieno[2,3-c]pyrroles are more commonly used in optoelectronics due to extended π-conjugation .

Functional Group Modifications: Carboxylic Acid vs. Esters

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS: 2031268-71-8) replaces the carboxylic acid with a methyl ester:

  • Solubility : The ester derivative exhibits higher lipophilicity, enhancing membrane permeability in drug discovery .
  • Reactivity : The free carboxylic acid in the target compound enables direct conjugation to amines or alcohols, whereas esters require hydrolysis for activation .

Biological Activity

3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 2138149-77-4
  • Molecular Formula : C₁₈H₁₅BrN₂O₃S

Synthesis

The synthesis of this compound involves several steps starting from commercially available precursors. The key steps typically include:

  • Bromination of thieno[2,3-c]pyrrole derivatives.
  • Protection of the amine group using fluorenylmethoxycarbonyl (Fmoc) chemistry.
  • Formation of the carboxylic acid functionality.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thieno[2,3-c]pyrroles exhibit notable antimicrobial activity. For instance, a study indicated that compounds similar to this compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function.
  • Disruption of Cell Membrane Integrity : The thienopyrrole structure is believed to integrate into bacterial membranes leading to increased permeability and cell lysis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) was determined for each strain:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound has potent antimicrobial properties particularly against gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

Cell LineIC50 (µM)
MCF-712
HeLa15

This suggests that the compound may have potential as an anti-cancer agent due to its ability to inhibit cell proliferation in these lines.

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